2-(Trifluoromethoxy)benzoyl cyanide
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Overview
Description
2-(Trifluoromethoxy)benzoyl cyanide is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzoyl cyanide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-6-trifluoromethylbenzonitrile with triethylamine in the presence of a palladium catalyst under controlled conditions . The reaction is carried out in tetrahydrofuran solvent at room temperature, and the product is obtained after purification.
Industrial Production Methods
Industrial production methods for 2-(Trifluoromethoxy)benzoyl cyanide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the involvement of cyanide-containing reagents.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)benzoyl cyanide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The cyanide group can be reduced to form corresponding amines or other derivatives.
Oxidation Reactions: The benzoyl group can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of various substituted benzoyl cyanides.
Reduction: Formation of benzylamines or other reduced derivatives.
Oxidation: Formation of benzoic acids or other oxidized products.
Scientific Research Applications
2-(Trifluoromethoxy)benzoyl cyanide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)benzoyl cyanide involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to certain enzymes or receptors. The cyanide group can participate in nucleophilic or electrophilic reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzoyl cyanide
- 2-(Trifluoromethoxy)benzoic acid
- 2-(Trifluoromethoxy)benzaldehyde
Uniqueness
2-(Trifluoromethoxy)benzoyl cyanide is unique due to the presence of both the trifluoromethoxy and cyanide groups, which impart distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the cyanide group provides a reactive site for further chemical modifications.
Properties
IUPAC Name |
2-(trifluoromethoxy)benzoyl cyanide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)15-8-4-2-1-3-6(8)7(14)5-13/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWSCLZULJUQBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C#N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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